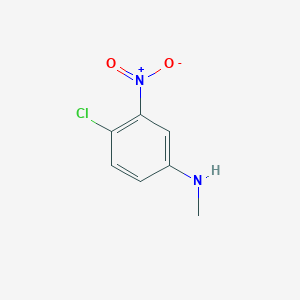

4-chloro-N-methyl-3-nitroaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-N-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWYUIABSIEMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167562 | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16330-03-3 | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro N Methyl 3 Nitroaniline

Established Synthetic Routes to 4-chloro-N-methyl-3-nitroaniline

Two principal strategies dominate the synthesis of this compound: the N-methylation of 4-chloro-3-nitroaniline (B51477) and the sequential halogenation and nitration of N-methylaniline.

The most direct precursor for this route is 4-chloro-3-nitroaniline. The primary challenge is to achieve selective mono-methylation of the amino group.

Multi-Step N-Methylation via Formylation:

A reliable method to prevent undesired di-methylation involves a three-step process: formylation, alkylation, and deformylation. This approach is analogous to a high-yield synthesis developed for N-methyl-p-nitroaniline. google.com

Formylation: The primary amine of 4-chloro-3-nitroaniline is first protected by reacting it with formic acid. This reaction yields N-formyl-4-chloro-3-nitroaniline and is highly efficient, with patent data for similar reactions indicating near-quantitative conversion (>95%).

Alkylation: The resulting formylated intermediate is then alkylated using a methylating agent such as methyl iodide (CH₃I). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a strong base, such as potassium tert-butoxide. For a similar substrate, reacting the N-formyl intermediate with methyl iodide in DMF at room temperature for eight hours achieved a 94.7% yield of the N-methyl-N-formyl product. google.com

Reductive Deformylation: The final step is the selective removal of the formyl protecting group. This is accomplished using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solvent. A representative procedure on a similar compound yielded 93.2% of the final N-methylaniline product after recrystallization. google.com

Single-Step Acid-Catalyzed Direct Methylation:

An alternative, more direct method utilizes concentrated sulfuric acid as both a catalyst and a solvent, with formaldehyde (B43269) serving as the methylating agent. This approach was specifically optimized for the synthesis of 4-fluoro-N-methyl-3-nitroaniline but is considered adaptable for the chloro-substituted analogue. google.com In a scaled-up synthesis of the fluoro-analog, this method achieved over 95% conversion and an 83.7% yield of pure product.

An alternative pathway begins with N-methylaniline and introduces the chloro and nitro groups sequentially.

Chlorination: The first step is the introduction of a chlorine atom at the 4-position (para-position) of the N-methylaniline ring. This can be accomplished using reagents like chlorine gas (Cl₂) with a Lewis acid catalyst such as ferric chloride (FeCl₃).

Nitration: The second step is the regioselective nitration at the 3-position. This is achieved using a standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under carefully controlled temperature conditions, typically between 0–5°C, to ensure the correct placement of the nitro group.

Mechanistic Investigations of Synthesis Reactions

In the multi-step alkylation route, the initial formylation is crucial as it protects the primary amine, preventing the formation of a di-methylated byproduct during the alkylation step. In the subsequent alkylation, the strong base deprotonates the formamide (B127407) nitrogen, creating a nucleophile that attacks the methyl iodide in an Sₙ2 reaction.

For the acid-catalyzed direct methylation, the mechanism involves the in situ formation of methylene (B1212753) intermediates from formaldehyde within the strong acid environment. The highly acidic conditions protonate the amine, enhancing its electrophilicity for a nucleophilic attack by the formaldehyde intermediate.

The halogenation and nitration pathway proceeds via electrophilic aromatic substitution. The N-methyl group is an activating, ortho-, para-directing group, while the newly introduced chlorine at the 4-position is a deactivating but also ortho-, para-directing group. The nitration occurs at the 3-position, which is ortho to the activating N-methyl group and meta to the deactivating chloro group, a position favored by the combined electronic effects of the two substituents.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing yield and purity.

For the alkylation route , key factors include the choice of solvent, stoichiometry, and temperature. DMF is an effective solvent for the alkylation step as it ensures the solubility of the intermediates. Using a slight excess (10-15%) of methyl iodide can compensate for its volatility and drive the reaction to completion, while maintaining room temperature minimizes side reactions.

In the acid-catalyzed direct methylation , optimized parameters from the synthesis of the fluoro-analog suggest using 85–98% sulfuric acid to maximize protonation without causing unwanted sulfonation. A controlled temperature profile, starting at 30–35°C to prevent an exothermic runaway and then gradually heating to 45–50°C, is recommended for achieving high conversion. The stronger electron-withdrawing nature of chlorine compared to fluorine might necessitate slightly longer reaction times or higher temperatures (50–60°C) to achieve comparable yields.

For the halogenation and nitration route , strict temperature control (0–5°C) during nitration is essential for achieving the desired regioselectivity. Optimizing the stoichiometry, for instance using approximately 1.2 equivalents of nitric acid, helps improve yields.

| Synthetic Route | Key Reagents | Solvent | Temperature | Yield | Reference |

| Multi-Step Alkylation | 1. HCOOH2. CH₃I, K-tert-butoxide3. NaBH₄ | 1. (neat)2. DMF3. Ethanol | Room Temp | >80% (overall) | , google.com |

| Acid-Catalyzed Methylation | HCHO, H₂SO₄ | H₂SO₄ | 30-60°C | 83.7% (for fluoro-analog) | |

| Halogenation & Nitration | 1. Cl₂, FeCl₃2. HNO₃, H₂SO₄ | Varies | 0-5°C (for nitration) | Not Specified |

This is an interactive data table. You can sort and filter the data as needed.

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally friendly synthetic methods have focused on reducing waste and using less hazardous materials.

A manganese-catalyzed one-pot conversion of nitroarenes to N-methylarylamines represents a significant green chemistry advancement. cardiff.ac.uk This transfer hydrogenation method uses a stable manganese pincer catalyst with methanol (B129727) serving as both the C1 source for methylation and the hydrogen donor (reductant). cardiff.ac.uk This process is advantageous as it avoids precious metal catalysts and combines multiple steps into a single pot, reducing solvent waste and energy consumption. cardiff.ac.uk

Chemical Transformations and Reactivity of 4 Chloro N Methyl 3 Nitroaniline

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the chloride ion by various nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro group.

Common nucleophiles that can displace the chlorine atom include alkoxides, amines, and thiolates. For example, reaction with sodium methoxide (B1231860) would yield N-methyl-4-methoxy-3-nitroaniline. The ability of 4-chloro-N-methyl-3-nitroaniline to undergo SNAr reactions makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. srce.hr

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the this compound ring is more complex due to the conflicting directing effects of the substituents. The powerful activating and ortho-, para-directing methylamino group would favor substitution at positions 2 and 6. However, position 2 is sterically hindered by the adjacent methylamino and nitro groups. The nitro group strongly deactivates the ring and directs incoming electrophiles to the meta position (position 5 relative to the nitro group, which is position 1 on the ring). The chloro group, while deactivating, directs to its ortho and para positions (positions 3 and 5), but position 3 is already occupied by the nitro group.

Reduction Pathways of the Nitro Group

The nitro group of this compound is readily susceptible to reduction by a variety of reagents, yielding different products depending on the reaction conditions. This transformation is fundamental to its use as an intermediate, particularly in the synthesis of dyes where the resulting amine is a key functional group.

The most common transformation is the complete reduction of the nitro group to a primary amine, forming 4-chloro-N¹-methylbenzene-1,3-diamine . This can be achieved using several methods:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) with hydrogen gas. researchgate.net

Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). wikipedia.orgresearchgate.net

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can be used for selective reduction, which is particularly useful if other reducible functional groups are present. wikipedia.org

Partial reduction can also be achieved, leading to other functional groups. For instance, controlled reduction can yield the corresponding hydroxylamine (B1172632) (4-chloro-N-methyl-3-(hydroxyamino)aniline ). The formation of azo or azoxy compounds can occur under specific reductive coupling conditions, often involving metal hydrides or basic conditions with zinc metal. researchgate.net

| Reagent(s) | Primary Product | Product Name |

|---|---|---|

| H₂, Pd/C or Raney Ni | Amine (-NH₂) | 4-chloro-N¹-methylbenzene-1,3-diamine |

| Fe / HCl | Amine (-NH₂) | 4-chloro-N¹-methylbenzene-1,3-diamine |

| Sn / HCl | Amine (-NH₂) | 4-chloro-N¹-methylbenzene-1,3-diamine |

| Zn / NH₄Cl, H₂O | Hydroxylamine (-NHOH) | 4-chloro-N-methyl-3-(hydroxyamino)aniline |

| NaBH₄ with catalyst | Amine (-NH₂) | 4-chloro-N¹-methylbenzene-1,3-diamine |

Oxidation Reactions Involving the Methylamino Moiety

The methylamino group can undergo oxidation, although this is often less controlled than the reduction of the nitro group. Potential oxidation reactions include:

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or peroxy acids could potentially form the corresponding N-oxide. This intermediate can be unstable and may participate in further reactions. researchgate.net

N-Demethylation: The removal of the methyl group to yield 4-chloro-3-nitroaniline (B51477) is a possible transformation. This can be achieved through various chemical methods, such as the Von Braun reaction (using BrCN) or with chloroformates. wikipedia.org Enzymatic N-demethylation is also a known process, often proceeding through the oxidation of the methyl group's C-H bond, which is considered a rate-limiting step. srce.hrnih.gov

Oxidative Coupling: In the presence of certain oxidizing agents, aniline (B41778) derivatives can undergo oxidative coupling to form dimeric products, such as azo or hydrazo compounds. rsc.org The specific outcome for this compound would depend heavily on the chosen oxidant and reaction conditions.

Oxidation to a Carbonyl: While harsh, strong oxidizing agents could potentially oxidize the methyl group further. However, the presence of the electron-rich aromatic ring and the other functional groups makes selective oxidation challenging.

Specific Reaction Profiles and Intermediate Compound Formation

The primary utility of this compound lies in its role as a precursor to more complex molecules. Its reaction pathways lead to the formation of key synthetic intermediates.

One of the most significant intermediates is 4-chloro-N¹-methylbenzene-1,3-diamine , formed via the reduction of the nitro group as detailed in section 3.2. This diamine is a classic building block for the synthesis of azo dyes. The two amino groups have different reactivities, allowing for selective diazotization of the more basic primary amine, which can then be coupled with another aromatic compound to create the azo linkage.

Another synthetic route involves using this compound's precursor, 4-chloro-3-nitroaniline . nih.gov This primary amine can be formylated to protect the amino group, followed by methylation (e.g., with methyl iodide) to yield N-formyl-4-chloro-N-methyl-3-nitroaniline. Subsequent removal of the formyl group yields the target molecule. This multi-step process highlights the formation and consumption of various intermediates.

Furthermore, intermediates can be generated through the nucleophilic substitution of the chlorine atom. For example, reaction with ammonia (B1221849) or other amines would lead to substituted N-methyl-3-nitro-1,4-benzenediamines, which are also valuable in chemical synthesis.

Chemical Stability and Decomposition under Varied Environmental Conditions

This compound is a solid compound with a reported boiling point of 327.6°C and a flash point of 151.9°C, suggesting moderate thermal stability. guidechem.com Like many nitroaromatic compounds, it is stable under normal ambient storage conditions, typically away from light and moisture.

However, its stability is compromised under certain conditions:

Strong Oxidizing Agents: The compound is incompatible with strong oxidizers. Reactions with these substances can be violent and lead to rapid decomposition or explosion.

Strong Acids: In strongly acidic environments, the methylamino group will be protonated. While this may not lead to immediate decomposition, it alters the compound's reactivity significantly, as discussed in the context of electrophilic substitution.

High Temperatures: While the boiling point is high, decomposition may occur at elevated temperatures, especially during distillation. For a structurally similar compound, steam distillation was reported to cause breakdown into tar, possibly due to the presence of contaminants or the prolonged heat. wikipedia.org

Basic Conditions: The compound is generally stable in mild bases, but strong bases could potentially react with the N-H proton of the methylamino group or promote other reactions if heated.

Structural Modifications and Derivatization of 4 Chloro N Methyl 3 Nitroaniline

Synthesis of Substituted Analogues

The synthesis of substituted analogues of 4-chloro-N-methyl-3-nitroaniline can be achieved through several strategic pathways. A common approach involves the modification of the precursor, 4-chloro-3-nitroaniline (B51477). One method to introduce the N-methyl group is through a formylation-alkylation sequence. This process begins with the formylation of the primary amine of 4-chloro-3-nitroaniline with formic acid, yielding N-formyl-4-chloro-3-nitroaniline. This intermediate protects the amine and prevents undesirable di-methylation in the subsequent step. The formylated intermediate is then subjected to reductive methylation.

Another route for synthesizing analogues involves starting with a different substituted aniline (B41778) and introducing the chloro and nitro groups. For instance, N-methylaniline can undergo chlorination at the 4-position, followed by a regioselective nitration at the 3-position using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The synthesis of related compounds, such as 4-fluoro-N-methyl-3-nitroaniline, has been reported with high conversion rates, suggesting that similar methodologies can be adapted for the chloro-analogue, potentially with adjustments in reaction times or temperatures to account for the differing electron-withdrawing effects of the halogens.

Furthermore, analogues with variations in the substitution pattern can be synthesized. For example, the synthesis of 2-chloro-5-nitroaniline (B146338) typically starts with the chlorination of aniline to produce 2-chloroaniline, which is then nitrated. This highlights the modularity of synthetic routes to achieve specific substitution patterns on the nitroaniline core.

The table below presents a selection of substituted analogues and their precursors, illustrating the diversity of compounds that can be generated.

| Analogue | Precursor(s) | Key Reaction Type(s) | Reference |

| N-formyl-4-chloro-3-nitroaniline | 4-chloro-3-nitroaniline, Formic acid | Formylation | |

| 4-fluoro-N-methyl-3-nitroaniline | 2-fluoro-5-nitroaniline precursor | Nitration, Methylation | |

| 2-chloro-5-nitroaniline | 2-chloroaniline | Nitration | |

| 4-chloro-N-ethyl-3-nitroaniline | 4-chloro-3-nitroaniline, Ethylating agent | N-alkylation | nih.gov |

Formation of Schiff Bases and Related Imine Derivatives

The amino group of this compound and its parent compound, 4-chloro-3-nitroaniline, is a key functional group for the formation of Schiff bases and other imine derivatives. These reactions typically involve the condensation of the amine with an aldehyde or ketone, often under acidic or basic catalysis, to form a C=N double bond.

While direct examples of Schiff base formation from this compound are not extensively detailed in the provided search results, the reactivity of the amino group in similar anilines is well-established. For instance, the synthesis of various heterocyclic compounds often proceeds through intermediates that can be considered related to imine derivatives.

The formation of such derivatives is significant as it introduces new functionalities and can extend the conjugation of the aromatic system, which is a common strategy in the development of dyes and pharmaceutically active molecules. The electronic properties of the 4-chloro-3-nitrophenyl moiety, with its electron-withdrawing chloro and nitro groups, would influence the reactivity of the imine bond in the resulting Schiff base.

Development of Thiourea (B124793) and Maleamic Acid Derivatives

The amino group of 4-chloro-3-nitroaniline, a close structural relative of this compound, has been successfully derivatized to form thiourea and maleamic acid derivatives. These reactions demonstrate the nucleophilic character of the amino group and its ability to react with electrophilic reagents.

Thiourea Derivatives: The synthesis of N-naphthoyl thiourea derivatives has been achieved through the reaction of an aroyl chloride with potassium thiocyanate, followed by reaction with an amine. nih.gov This methodology can be applied to 4-chloro-3-nitroaniline or its N-methylated counterpart to produce the corresponding thiourea derivatives. These derivatives are of interest due to their potential as ligands for metal complexes and their diverse biological activities. nih.gov

Maleamic Acid Derivatives: The reaction of 4-chloro-3-nitroaniline with maleic anhydride (B1165640) in toluene (B28343) leads to the formation of N-(4-chloro-3-nitrophenyl)maleamic acid. nih.govresearchgate.net This reaction proceeds by the nucleophilic attack of the amino group on the anhydride, followed by ring-opening. The resulting maleamic acid contains both a carboxylic acid and an amide functional group, offering further sites for chemical modification. The structure of this particular derivative has been confirmed by X-ray crystallography, revealing details about its molecular conformation. nih.govresearchgate.net

The table below summarizes the synthesis of these derivatives from 4-chloro-3-nitroaniline.

| Derivative Type | Reagents | Product | Reference |

| Maleamic Acid | 4-chloro-3-nitroaniline, Maleic anhydride | N-(4-Chloro-3-nitrophenyl)maleamic acid | nih.govresearchgate.net |

Incorporation into Heterocyclic and Fused-Ring Systems

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic and fused-ring systems. The functional groups present on the aniline ring provide reactive handles for cyclization reactions, leading to the formation of complex molecular architectures.

One notable application is in the synthesis of substituted quinolines. For example, 4-chloro-2-methyl-3-nitroquinolines have been used as starting materials to construct imidazo[4,5-c]quinolines. researchgate.net This transformation involves the reduction of the nitro group to an amino group, followed by condensation with carbonyl compounds. researchgate.net Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been synthesized from 4-methoxyaniline and serves as a key intermediate for quinoline-based inhibitors of signaling pathways in cancer cells. atlantis-press.comatlantis-press.comresearchgate.net

The synthesis of indole (B1671886) derivatives has also been reported using related nitroanilines. For instance, 4-nitro-N-chloroaniline, formed from 4-nitroaniline (B120555), can react with methylthio-2-propanone to form a 2-methyl-3-methylthio-5-nitroindole. prepchem.com This type of reaction highlights the potential for the amino and nitro groups to participate in cyclization reactions to form five-membered heterocyclic rings.

Furthermore, 4-chloro-3-nitrocoumarin (B1585357) has been employed as a precursor for the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, demonstrating the utility of related chloro-nitro aromatic compounds in constructing complex fused-ring systems. rsc.org

The table below provides examples of heterocyclic systems synthesized from related chloro-nitro aromatic precursors.

| Heterocyclic System | Precursor | Key Reaction Steps | Reference |

| Imidazo[4,5-c]quinolines | 4-chloro-2-methyl-3-nitroquinolines | Reduction of nitro group, Condensation with carbonyls | researchgate.net |

| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | 4-methoxyaniline | Cyclization, Nitrification, Chlorination | atlantis-press.comatlantis-press.comresearchgate.net |

| 2-methyl-3-methylthio-5-nitroindole | 4-nitro-N-chloroaniline, methylthio-2-propanone | Cyclization | prepchem.com |

| 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones | 4-chloro-3-nitrocoumarin | Reductive coupling, Intramolecular cyclization | rsc.org |

Comparative Analysis of Positional Isomers and Their Reactivity

The reactivity of chloro-nitroanilines is significantly influenced by the relative positions of the chloro, nitro, and amino (or N-methylamino) groups on the aromatic ring. A comparative analysis of positional isomers of this compound reveals differences in their chemical behavior and synthetic applications.

2-Chloro-5-nitroaniline: In this isomer, the nitro group is at the 2-position and the chlorine at the 5-position. The nitro group at the 2-position can influence the direction of electrophilic attacks differently compared to the 3-nitro isomer. It is used in the synthesis of heterocycles like benzofuroxans. The synthesis of 2-chloro-5-nitroaniline often involves the nitration of 2-chloroaniline.

4-Chloro-2-nitroaniline: Here, the nitro group is ortho to the amino group. This proximity can lead to specific intramolecular interactions and influence its reactivity. It is used as an intermediate in the synthesis of dyes. nih.gov

Reactivity Differences: The electronic effects of the chloro and nitro substituents play a crucial role in the reactivity of the isomers. The electron-withdrawing nature of both groups deactivates the benzene (B151609) ring towards electrophilic substitution, but the directing effects (ortho, para, or meta) of the substituents determine the regioselectivity of reactions. For instance, the reduction of the nitro group to an amino group is a common reaction for all isomers, but the subsequent reactivity of the resulting diamine will depend on the relative positions of the amino groups and the chlorine atom.

The table below compares some properties and applications of positional isomers of chloro-nitroaniline.

| Isomer | CAS Number | Key Features | Applications | Reference |

| 4-Chloro-3-nitroaniline | 635-22-3 | Chlorine at C4, Nitro at C3 | Intermediate for dyes, pharmaceuticals | nih.govsigmaaldrich.com |

| 2-Chloro-5-nitroaniline | 6283-25-6 | Chlorine at C5, Nitro at C2 | Synthesis of benzofuroxans | |

| 4-Chloro-2-nitroaniline | 89-63-4 | Chlorine at C4, Nitro at C2 | Intermediate for dyes | nih.gov |

| 5-Chloro-2-nitroaniline | 1635-61-6 | Chlorine at C5, Nitro at C2 | Synthesis of inhibitors of HIV-1 | chemicalbook.com |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of 4-chloro-N-methyl-3-nitroaniline is expected to show distinct signals for the aromatic protons and the N-methyl group. The three aromatic protons will appear as a set of doublets and a doublet of doublets in the range of δ 7.0–8.5 ppm, with their specific chemical shifts and coupling constants determined by the electronic effects of the chloro, amino, and nitro substituents. The N-methyl group should produce a singlet around δ 3.0 ppm, while the N-H proton will also appear as a broad singlet. For the related compound, 4-chloro-3-nitroaniline (B51477) , the aromatic protons have been observed in DMSO-d₆ at δ 7.32 (d), 7.15 (d), and 6.85 (dd), with the amino protons appearing as a broad signal at δ 5.94. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The N-methyl carbon would appear upfield, while the six aromatic carbons would be found downfield. The carbons directly attached to the electron-withdrawing nitro and chloro groups, and the nitrogen atom, are significantly shifted. For the parent compound, 4-chloro-3-nitroaniline , ¹³C NMR data in CDCl₃ shows peaks at δ 148.34, 145.99, 132.28, 119.38, 114.96, and 110.94. rsc.org The introduction of a methyl group on the nitrogen atom would slightly alter these shifts and introduce a new signal for the methyl carbon.

Table 1: Predicted and Observed NMR Data for this compound and Related Compounds

| Compound | Technique | Solvent | Observed/Predicted Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| 4-chloro-3-nitroaniline | ¹H NMR | DMSO-d₆ | 7.32 (d), 7.15 (d), 6.85 (dd), 5.94 (s, NH₂) | chemicalbook.com |

| 4-chloro-3-nitroaniline | ¹³C NMR | CDCl₃ | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 | rsc.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular weight of this compound is 186.59 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak [M]⁺ at m/z 186/188, reflecting the isotopic abundance of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the methyl group (CH₃, 15 Da). Therefore, significant fragment ions might be observed at m/z 171 (M-CH₃)⁺ and m/z 140 (M-NO₂)⁺. Further fragmentation could involve the loss of a chlorine atom or hydrogen cyanide (HCN).

For the related primary amine, 4-chloro-3-nitroaniline , the mass spectrum shows a molecular ion at m/z 172/174. chemicalbook.comnih.gov

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound will be characterized by several key absorption bands.

N-H Stretch: A moderate band around 3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹.

NO₂ Stretches: Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C Stretches: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is typically found in the 1350-1250 cm⁻¹ range.

C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the C-Cl stretching vibration. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. For the related compound 4-chloro-2-nitroaniline , C-N stretching vibrations were identified at 1256 cm⁻¹, and C-Cl bands were observed at 584 cm⁻¹ and 318 cm⁻¹ in the Raman spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| NO₂ | Asymmetric Stretching | ~1530 |

| NO₂ | Symmetric Stretching | ~1350 |

| C=C | Aromatic Ring Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-Cl | Stretching | 800-600 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems and chromophores. The UV-Vis spectrum of this compound is dominated by the electronic structure of the nitro-substituted aniline (B41778) ring. The presence of the nitro group and the aniline moiety, both powerful chromophores, results in strong absorption in the UV region. Expected transitions include π→π* transitions associated with the benzene (B151609) ring and n→π* transitions involving the lone pair electrons on the nitrogen of the amino group and the oxygens of the nitro group. For the closely related 4-chloro-N,N-dimethyl-3-nitroaniline , a UV-Vis spectrum is available, which can serve as a reference. spectrabase.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence due to efficient non-radiative decay processes. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the N-H group. This data would also reveal the crystal system, space group, and unit cell dimensions. For the parent compound, 4-chloro-3-nitroaniline , crystallographic records are available in the Crystallography Open Database. nih.gov Powder XRD (PXRD) can be used to identify the crystalline phase of a bulk sample and assess its purity. To date, specific single-crystal XRD data for this compound is not widely published.

Computational and Theoretical Studies on 4 Chloro N Methyl 3 Nitroaniline

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis for Contact Enrichment

The key intermolecular contacts in nitroaniline derivatives typically involve hydrogen bonds and other weak interactions. The dnorm mapping, a key feature of Hirshfeld analysis, uses a color scale to highlight regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds (e.g., N—H⋯O), while white and blue regions represent contacts at or longer than the van der Waals radii, respectively. nih.govnih.gov

For substituted nitro-aromatic compounds, the primary interactions governing the crystal structure are often a combination of O···H, H···H, C···H, and, where applicable, contacts involving halogens like Cl···H and Cl···C. nih.gov The percentage contribution of each contact type to the total Hirshfeld surface area can be quantified to reveal the most significant interactions for crystal stability.

While a specific Hirshfeld analysis for 4-chloro-N-methyl-3-nitroaniline is not prominently available, analysis of structurally related compounds provides insight into the expected distribution of intermolecular contacts. For instance, in similar nitro- and chloro-substituted aromatic compounds, the following types of contacts and their contributions are commonly observed.

Interactive Table: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Nitroaromatic Compounds

| Intermolecular Contact Type | Description | Typical Percentage Contribution to Hirshfeld Surface |

| H···H | Contacts between hydrogen atoms. Often the most abundant due to the number of hydrogen atoms on the molecular periphery. | 40 - 50% |

| O···H / H···O | Interactions between oxygen atoms (from the nitro group) and hydrogen atoms. These are crucial for forming hydrogen bonds. | 15 - 25% |

| C···H / H···C | Contacts involving aromatic and methyl hydrogens with carbon atoms. | 8 - 15% |

| Cl···H / H···Cl | Interactions involving the chlorine atom and hydrogen atoms. | 5 - 10% nih.gov |

| C···C | Indicates π-π stacking interactions between aromatic rings. | 3 - 7% |

| Cl···C / C···Cl | Contacts between the chlorine atom and carbon atoms of adjacent molecules. | 2 - 5% nih.gov |

| N···H / H···N | Interactions involving the nitrogen atoms of the nitro or amino groups. | 4 - 8% nih.gov |

| O···C / C···O | Contacts between nitro-group oxygens and carbon atoms. | 2 - 9% nih.gov |

Note: The percentages are illustrative based on analyses of various substituted nitroanilines and may vary for the specific title compound.

Interestingly, in the related compound 4-chloro-N-methyl-N-nitroaniline, studies of its molecular structure indicate that there are no specific strong intermolecular interactions, with the shortest intermolecular distances being longer than predicted by van der Waals radii. iucr.org This suggests that for some derivatives in this class, crystal packing may be governed by weaker, less specific forces rather than strong, directional hydrogen bonds.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving this compound. These studies can predict reaction pathways, identify transition states, and calculate activation energies, providing a molecular-level understanding of its synthesis and reactivity.

One plausible synthetic route involves the methylation of 4-chloro-3-nitroaniline (B51477). A computational approach to understanding this process would involve modeling the reaction intermediates and transition states. For example, a sulfuric acid-mediated methylation using formaldehyde (B43269) can be simulated. The computational model would demonstrate the following key steps:

Protonation: The strong acid environment protonates the amine group, increasing its electrophilicity.

Nucleophilic Attack: The protonated amine undergoes a nucleophilic attack by formaldehyde, which acts as the methylating agent through the in-situ formation of methylene (B1212753) intermediates.

DFT calculations, using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can be used to generate an electrostatic potential map of the reactant molecules. mdpi.com This map identifies the most electron-rich and electron-deficient sites, predicting where chemical reactions are likely to occur. For this compound, the nitro group represents a significant electron-withdrawing site, influencing the reactivity of the entire molecule.

Furthermore, computational kinetics, using Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can compute the rate coefficients for various reaction pathways over different temperatures and pressures, predicting the major products. mdpi.com

Interactive Table: Computational Methods for Reaction Mechanism Studies

| Computational Technique | Purpose in Mechanism Elucidation | Example Application |

| Density Functional Theory (DFT) | Calculates electronic structure, optimized geometries, and energies of reactants, intermediates, and products. | Using the B3LYP/6-311+G(d,p) level of theory to calculate the HOMO-LUMO gap and simulate electrostatic potential maps. |

| Electrostatic Potential Mapping | Visualizes electron-rich (nucleophilic) and electron-deficient (electrophilic) sites on a molecule. | Identifying the nitro group as a primary reactive site for nucleophilic attack. |

| Transition State Theory (TST) | Calculates the rate of reaction by analyzing the properties of the transition state structure. | Determining the rate constant for the methylation of the aniline (B41778) nitrogen. mdpi.com |

| RRKM Theory | A microcanonical version of TST used to calculate rate constants for unimolecular reactions, especially under varying pressure conditions. | Modeling the stability and reaction rates of intermediates formed during synthesis. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. While specific QSAR models developed exclusively for this compound are not widely documented, the principles of QSAR can be applied to understand how its structural features influence its properties and to guide the design of new derivatives.

A QSAR model for a class of compounds including this compound would aim to create a mathematical equation that links molecular descriptors to an observed activity. For example, related nitroaromatic compounds are known to exhibit toxicity, such as inducing hemolytic anemia. A hypothetical QSAR study could investigate this endpoint.

The process involves calculating a series of molecular descriptors for this compound and its analogues. These descriptors fall into several categories:

Electronic: Descriptors related to the electron distribution, such as the partial charges on the nitro and chloro groups, and dipole moment.

Steric: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic: Descriptors like the logarithm of the partition coefficient (logP), which measures the compound's affinity for fatty versus aqueous environments.

Topological: Descriptors that describe the atomic connectivity and branching of the molecule.

Once calculated, these descriptors would be statistically correlated with the measured biological activity (e.g., the concentration required to cause a 50% toxic effect) across a series of related molecules. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds and to identify which structural features are most critical for the observed effect, thereby establishing design principles for creating molecules with desired properties.

Interactive Table: Potential Descriptors for a QSAR Model of this compound

| Descriptor Type | Specific Descriptor | Potential Influence on Activity/Property |

| Constitutional | Molecular Weight | Influences transport and distribution. nih.gov |

| Hydrophobic | XLogP3 | Affects membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov |

| Electronic | pKa (of conjugate acid) | Determines the state of ionization at physiological pH, affecting receptor binding and solubility. nih.gov |

| Electronic | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and permeability across biological barriers. |

| Electronic | Dipole Moment | Governs electrostatic interactions with biological targets. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer reactions and its overall reactivity. |

Environmental Fate and Biotransformation of 4 Chloro N Methyl 3 Nitroaniline

Aerobic and Anaerobic Microbial Degradation Pathways

The microbial degradation of 4-chloro-N-methyl-3-nitroaniline is not extensively documented in scientific literature. However, based on studies of structurally similar compounds, its metabolic fate can be inferred. The presence of a methyl group on the amine, a chloro substituent, and a nitro group on the aromatic ring suggests a complex series of biotransformation steps.

Under aerobic conditions , the initial step in the degradation of N-methylated anilines is often N-demethylation. For instance, the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 has been shown to begin with an N-demethylation reaction, yielding 4-nitroaniline (B120555) and formaldehyde (B43269). researchgate.net A similar N-demethylation of this compound would produce 4-chloro-3-nitroaniline (B51477). Following this, the degradation would likely proceed through pathways established for chloroanilines and nitroaromatics. The aerobic degradation of chloroanilines can involve hydroxylation to form chlorocatechols, which are then subject to ring cleavage. academicjournals.org The nitro group can be reduced to a hydroxylamino or amino group, or it can be removed as nitrite.

Under anaerobic conditions , the primary transformation is typically the reduction of the nitro group. This reductive pathway can lead to the formation of corresponding aromatic amines. For N-methylated nitroanilines, this could result in the formation of N-methyl-phenylenediamines. chemicalbook.com The subsequent degradation of the resulting aromatic amines under anaerobic conditions is often a slower process. The reductive cleavage of azo dyes, which have structural similarities to these compounds, is a well-established anaerobic process that results in the formation of aromatic amines. researchgate.net It is plausible that this compound would undergo a similar initial reductive transformation of the nitro group.

Enzymatic Biotransformations: Monooxygenases and Dioxygenases

The enzymatic machinery of microorganisms plays a pivotal role in the breakdown of complex aromatic compounds like this compound.

Monooxygenases are key enzymes in initiating the aerobic degradation of many aromatic compounds. Flavin-dependent monooxygenases have been implicated in the degradation of chloro- and nitro-substituted aromatics. plos.org In the case of 2-chloro-4-nitroaniline (B86195), a flavin-dependent monooxygenase catalyzes the removal of the nitro group. plos.orgnih.gov It is conceivable that a similar monooxygenase could be involved in the initial attack on this compound, potentially targeting the N-methyl group or the aromatic ring.

Dioxygenases are crucial for the subsequent steps of aerobic degradation, particularly in the hydroxylation of the aromatic ring and its eventual cleavage. For example, in the degradation of 4-chloroaniline (B138754), catechol 1,2-dioxygenase is involved in the ortho-cleavage of the intermediate, 4-chlorocatechol. academicjournals.org Aniline (B41778) dioxygenase has also been shown to be involved in the degradation of 2-chloro-4-nitroaniline. plos.org These enzymes introduce two oxygen atoms into the aromatic ring, making it susceptible to cleavage and further metabolism.

Identification and Characterization of Metabolic Intermediates

Direct studies identifying the metabolic intermediates of this compound degradation are scarce. However, by drawing parallels with related compounds, a hypothetical pathway and its intermediates can be proposed.

The initial N-demethylation under aerobic conditions would yield 4-chloro-3-nitroaniline and formaldehyde . researchgate.net Subsequent degradation of 4-chloro-3-nitroaniline would likely lead to the formation of chlorinated catechols, such as 4-chlorocatechol , through hydroxylation of the aromatic ring. academicjournals.org Further metabolism would involve ring cleavage products like 3-chloro-cis,cis-muconic acid . academicjournals.org

In the degradation of the related compound 2-chloro-4-nitroaniline by Rhodococcus sp., the identified intermediates were 4-amino-3-chlorophenol and 6-chlorohydroxyquinol . plos.orgnih.gov This suggests that hydroxylation and removal of the nitro group can occur, leading to chlorinated phenolic compounds.

The table below summarizes the likely metabolic intermediates based on the degradation of analogous compounds.

| Proposed Intermediate | Precursor Compound(s) | Enzymatic Step | Reference |

| 4-chloro-3-nitroaniline | This compound | N-demethylation | researchgate.net |

| Formaldehyde | This compound | N-demethylation | researchgate.net |

| 4-chlorocatechol | 4-chloro-3-nitroaniline | Dioxygenation/Hydroxylation | academicjournals.org |

| 3-chloro-cis,cis-muconic acid | 4-chlorocatechol | Ring Cleavage (Dioxygenase) | academicjournals.org |

| N-methyl-p-phenylenediamine | N-methyl-4-nitroaniline | Nitroreduction | chemicalbook.com |

Microcosm Studies and Environmental Persistence

Soil microcosm studies have demonstrated the efficient aerobic degradation of N-methyl-4-nitroaniline by indigenous soil microorganisms. researchgate.net This suggests that soil environments may harbor microbial communities capable of degrading N-methylated anilines. The rate of degradation in these studies indicates that under favorable aerobic conditions, the compound may not be highly persistent.

Conversely, studies on chloroanilines have shown that their degradation can be slow and sometimes incomplete, leading to the accumulation of intermediates. academicjournals.org The presence of the chlorine atom can increase the recalcitrance of the molecule to microbial attack. Therefore, the environmental persistence of this compound will likely depend on a variety of factors, including the presence of adapted microbial populations, oxygen availability, and the presence of other organic substrates that could support co-metabolism. academicjournals.org

Potential for Bioremediation Technologies

The potential for using bioremediation to clean up sites contaminated with this compound hinges on the metabolic capabilities of microorganisms.

Bioaugmentation , the introduction of specific microorganisms with known degradative capabilities, could be a viable strategy. The isolation of bacteria like Pseudomonas sp. strain FK357, which can degrade N-methyl-4-nitroaniline, suggests that similar strains could be used to treat waste containing this compound. researchgate.netchemicalbook.com

Engineered systems such as anaerobic-aerobic sequential reactors could also be effective. The anaerobic stage would facilitate the reduction of the nitro group, making the molecule more amenable to subsequent aerobic degradation of the resulting aromatic amine. researchgate.net This integrated approach has been shown to be effective for a range of contaminants, including chlorinated and nitrogenated compounds. nih.gov The successful degradation of 4-chloroaniline by bacterial consortia in the presence of a more readily degradable substrate like aniline also points to the potential of co-metabolic strategies in bioremediation. academicjournals.org

Further research is needed to isolate and characterize microbial strains that can efficiently and completely mineralize this compound and to optimize the conditions for their application in bioremediation technologies.

Emerging Applications and Research Frontiers of 4 Chloro N Methyl 3 Nitroaniline

Role as an Intermediate in Fine Chemical Synthesis

4-chloro-N-methyl-3-nitroaniline serves as a crucial building block in the synthesis of a variety of fine chemicals. Its functional groups allow for a range of chemical transformations, making it a versatile starting material.

One of the primary applications of this compound is in the production of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), are widely used in the textile and printing industries due to their vibrant colors and good fastness properties. The aniline-derived portion of this compound can be diazotized and then coupled with other aromatic compounds to create a diverse palette of colors.

Furthermore, this compound is an important intermediate in the synthesis of various organic compounds. nih.gov The presence of the chloro and nitro groups allows for nucleophilic aromatic substitution reactions, where these groups can be replaced by other functional groups, leading to the creation of novel molecules with specific desired properties.

Contributions to Energetic Materials Chemistry and Stabilization

The field of energetic materials is continuously searching for new compounds with improved performance and safety characteristics. Nitroaromatic compounds, such as this compound, are of particular interest in this area. The nitro group is a well-known explosophore, a functional group that imparts explosive properties to a molecule.

Research into N-substituted nitrotriazoles has highlighted the potential for creating energetic ionic and coordination compounds. mdpi.com While not a direct component, the synthesis strategies for these advanced materials often involve substituted nitroanilines as precursors. The specific arrangement of substituents on the aniline (B41778) ring in this compound can influence the energetic properties and stability of the resulting materials. The development of new energetic materials is crucial for both military and civilian applications, including propellants, explosives, and pyrotechnics. mdpi.com

Precursor in Advanced Pharmaceutical Intermediates and Lead Compound Libraries

The pharmaceutical industry relies heavily on the availability of diverse chemical building blocks for the synthesis of new drug candidates. Substituted anilines are a common motif in many biologically active molecules. This compound serves as a valuable precursor for the creation of advanced pharmaceutical intermediates and for populating lead compound libraries. nih.govgoogle.com

Its structural features can be modified through various chemical reactions to generate a wide array of derivatives. These derivatives can then be screened for potential therapeutic activity against various diseases. The process of drug discovery often involves the synthesis and testing of thousands of compounds, and having access to versatile starting materials like this compound is essential for this endeavor. For example, related nitroaniline structures are important intermediates in the preparation of various pharmaceuticals. google.com

Development of Novel Materials for Corrosion Inhibition

Corrosion is a major issue across numerous industries, leading to significant economic losses. The development of effective corrosion inhibitors is therefore of great importance. Certain organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, can adsorb onto metal surfaces and form a protective layer that inhibits corrosion.

Research has shown that aniline and its derivatives can act as corrosion inhibitors. While direct studies on this compound as a primary corrosion inhibitor are not extensively documented in the provided search results, the broader class of aniline derivatives shows promise in this application. wikipedia.org The lone pair of electrons on the nitrogen atom and the pi-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal, facilitating adsorption and the formation of a protective film. Further investigation into the specific efficacy of this compound and its derivatives in this area could lead to the development of new and improved corrosion inhibitors.

Investigation in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic radiation, such as that from a laser. These materials are crucial for a variety of applications in optoelectronics, including frequency conversion, optical switching, and data storage.

Organic molecules with a high degree of conjugation and strong electron donor and acceptor groups often exhibit significant NLO properties. The structure of this compound, with its electron-donating methylamino group and electron-withdrawing nitro group connected through a conjugated benzene (B151609) ring, suggests potential for NLO activity. The intramolecular charge transfer from the donor to the acceptor group can lead to a large molecular hyperpolarizability, a key parameter for NLO materials. Further research is needed to fully characterize the NLO properties of this specific compound and its potential for use in advanced optical devices.

Utility as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are highly pure substances used to calibrate instruments and validate analytical methods. They are essential for ensuring the accuracy and reliability of chemical measurements.

Given its availability in high purity, this compound can be used as a reference standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For instance, a related compound, 4-Methyl-3-Nitroaniline, is available as an analytical standard with 96% purity for these applications. nacchemical.com By using a well-characterized standard, analysts can accurately quantify the presence of this compound and related substances in different matrices. This is particularly important in quality control processes within the chemical and pharmaceutical industries.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-methyl-3-nitroaniline, and how can reaction yields be improved?

Methodological Answer: The synthesis of nitroaniline derivatives typically involves nitration and alkylation steps. For this compound, a plausible route includes:

Chlorination : Introduce chlorine at the 4-position of N-methylaniline using Cl₂/FeCl₃.

Nitration : Perform regioselective nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C).

Purification : Crystallize the product using ethanol/water mixtures.

To enhance yields, optimize stoichiometry (e.g., 1.2 equiv HNO₃ for nitration) and monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). For characterization, use melting point analysis (expected range: 145–150°C) and compare with literature values .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Combine ¹H NMR , ¹³C NMR , and HRMS for unambiguous confirmation:

- ¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.5 ppm) and a singlet for N–CH₃ (δ 3.0–3.3 ppm).

- ¹³C NMR : Look for carbons adjacent to nitro (δ 145–150 ppm) and chloro (δ 125–130 ppm) groups.

- HRMS : Calculate exact mass (C₇H₆ClN₂O₂: 187.0085 g/mol) and match with experimental m/z [M+H]⁺.

For advanced validation, use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign substituent positions .

Q. What analytical methods are recommended for quantifying this compound in mixed matrices?

Methodological Answer: Employ HPLC-UV with a C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm) and mobile phase (acetonitrile/0.1% formic acid, 60:40) at 254 nm. Calibrate using certified reference standards (e.g., 4-nitroaniline derivatives in methylene chloride, as in ). For trace detection, use LC-MS/MS in MRM mode (Q1: 187.0 → Q3: 140.0 for fragmentation). Validate method precision with ≤5% RSD across triplicates .

Advanced Research Questions

Q. What mechanistic insights explain the hemolytic toxicity of this compound observed in rodent models?

Methodological Answer: The compound induces Heinz body anemia via redox cycling:

Nitro Reduction : Hepatic enzymes reduce the nitro group to nitroso intermediates, generating ROS (e.g., superoxide).

Erythrocyte Damage : ROS oxidize hemoglobin, forming methemoglobin and precipitating Heinz bodies.

Validate this using in vitro erythrocyte assays : Incubate rat RBCs with 10–100 µM compound and measure methemoglobin (MetHb) via spectroscopy (630 nm). Correlate with in vivo findings (e.g., splenic hemosiderosis and bone marrow hyperplasia) .

Q. How can computational modeling predict the electronic properties of this compound for photochemical applications?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:

Calculate HOMO-LUMO gaps (predicting λmax for UV-Vis absorption).

Simulate electrostatic potential maps to identify reactive sites (e.g., nitro group for nucleophilic attack).

Compare results with experimental UV-Vis spectra (e.g., in DMSO, λmax ~350 nm) and cyclic voltammetry (redox peaks at −0.5 to −1.2 V vs. Ag/AgCl) .

Q. How to resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Systematically test solubility using shake-flask method :

Saturate solvent (e.g., DMSO, ethanol, chloroform) with the compound at 25°C.

Filter and quantify supernatant via HPLC.

Account for solvent polarity (logP ~1.8) and hydrogen-bonding capacity. Discrepancies may arise from impurities; use DSC to confirm crystalline purity (melting enthalpy ±5% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.